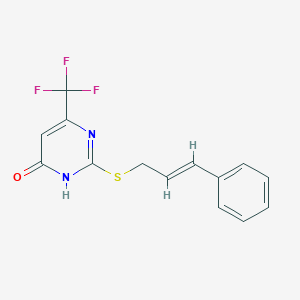

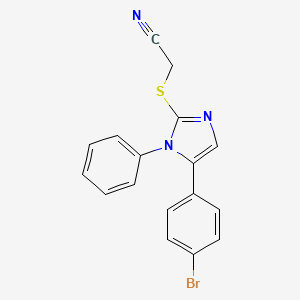

2-(cinnamylthio)-6-(trifluoromethyl)pyrimidin-4(3H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(cinnamylthio)-6-(trifluoromethyl)pyrimidin-4(3H)-one, also known as CTPO, is a synthetic compound that has been widely used in scientific research. It belongs to the family of pyrimidines, which are heterocyclic organic compounds that are essential building blocks for DNA and RNA. CTPO has been found to have various biochemical and physiological effects, which make it a valuable tool for studying different biological processes.

科学的研究の応用

Apoptosis Induction and Cancer Therapy

The compound 2-(cinnamylthio)-6-(trifluoromethyl)pyrimidin-4(3H)-one is structurally related to compounds that have shown potential in inducing cell cycle arrest and apoptosis in cancer cells. Modifications to similar structures have aimed at enhancing solubility, bioavailability, and reducing toxicity without compromising apoptosis-inducing activity. Particularly, analogs with nitrogen atoms in heterocyclic rings corresponding to the cinnamyl phenyl ring have shown equal or higher biological activities, suggesting potential applications in cancer therapy, especially for acute myeloid leukemia (Xia et al., 2011).

Synthesis and Chemical Properties

Studies have also focused on the synthesis and chemical properties of related compounds. For instance, the reaction of 3-amino-1,2,4-triazole with substituted methyl cinnamates leads to the formation of related pyrimidin-4(3H)-ones, indicating versatile synthetic routes for these compounds (Desenko et al., 1999). Another study reported the synthesis of new trifluoromethylated analogs of 4,5-dihydroorotic acid from 4-(trifluoromethyl)pyrimidin-2(1H)-ones, showcasing the compound's utility in creating new molecules with potential biological activities (Sukach et al., 2015).

Cytotoxic Activity and Quantum Chemical Calculations

Further research has explored the cytotoxic activities of related compounds, such as 7-thioxopyrazolo[1,5-f]pyrimidin-2(1H,3H,7H)-one derivatives, against human liver and breast cancerous cell lines. Quantum chemical calculations have been used to understand the molecular properties of these compounds, providing insights into their potential therapeutic applications (Kökbudak et al., 2020).

Inhibition of Gene Expression

Research on analogs of 2-chloro-4-trifluoromethylpyrimidine-5-[N-(3', 5'-bis(trifluoromethyl)phenyl)carboxamide] has shown inhibition of transcription mediated by NF-kappaB and AP-1 transcription factors. Such studies contribute to understanding how modifications to the pyrimidine portion can impact biological activity, potentially leading to new therapeutic agents (Palanki et al., 2000).

RNA Secondary Structure Monitoring

Related compounds have been utilized as fluorescent probes for monitoring RNA secondary structure formation. For example, Pyrrolo-C, a fluorescent analog of cytidine, retains Watson-Crick base-pairing capacity with G and can serve as a site-specific probe for RNA structure and dynamics, illustrating the utility of pyrimidine derivatives in biochemical and structural studies (Tinsley & Walter, 2006).

作用機序

Target of Action

Pyrimidine derivatives, such as pyrido[2,3-d]pyrimidines, have been found to target a variety of proteins involved in cancer progression, including tyrosine kinase, ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .

Mode of Action

The mode of action of pyrimidine derivatives often involves the inhibition of these targets, disrupting their signaling pathways and thus inhibiting cancer cell proliferation .

Biochemical Pathways

The affected pathways would depend on the specific targets of the compound. For example, inhibition of tyrosine kinase can disrupt the MAPK/ERK pathway, leading to decreased cell proliferation .

Result of Action

The result of the compound’s action would be dependent on its specific targets and mode of action. In general, inhibition of the targets mentioned above can lead to decreased cancer cell proliferation .

特性

IUPAC Name |

2-[(E)-3-phenylprop-2-enyl]sulfanyl-4-(trifluoromethyl)-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3N2OS/c15-14(16,17)11-9-12(20)19-13(18-11)21-8-4-7-10-5-2-1-3-6-10/h1-7,9H,8H2,(H,18,19,20)/b7-4+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBMCBRKGJURNFX-QPJJXVBHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCSC2=NC(=CC(=O)N2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CSC2=NC(=CC(=O)N2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>46.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49676614 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl (E)-4-[(3R)-3-(cyclopropylcarbamoyl)-3,4-dihydro-1H-isoquinolin-2-yl]-4-oxobut-2-enoate](/img/structure/B2499526.png)

![ethyl 1-(5-{[(E)-2-(2,4-dichlorobenzoyl)hydrazono]methyl}-1,3-thiazol-2-yl)-4-piperidinecarboxylate](/img/structure/B2499527.png)

![3-(3-ethoxyphenyl)-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2499535.png)

![2-(4-chlorophenyl)-5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)

![Methyl 3-[(2-fluorobenzoyl)oxy]-4-nitrobenzenecarboxylate](/img/structure/B2499544.png)

![5-methyl-7-phenyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2499545.png)

![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2499546.png)